molecular formula C8H2ClF6NO3 B6311531 5-Chloro-4-(trifluoromethoxy)-2-(trifluoromethyl)nitrobenzene CAS No. 2088942-96-3

5-Chloro-4-(trifluoromethoxy)-2-(trifluoromethyl)nitrobenzene

Cat. No.: B6311531
CAS No.: 2088942-96-3
M. Wt: 309.55 g/mol
InChI Key: CCTAEJWEBJLJME-UHFFFAOYSA-N
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Description

5-Chloro-4-(trifluoromethoxy)-2-(trifluoromethyl)nitrobenzene is an organic compound characterized by the presence of chlorine, trifluoromethoxy, trifluoromethyl, and nitro functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-(trifluoromethoxy)-2-(trifluoromethyl)nitrobenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Chlorination: The addition of a chlorine atom to the benzene ring using chlorine gas or other chlorinating agents.

    Trifluoromethoxylation: The addition of a trifluoromethoxy group (-OCF3) using reagents like trifluoromethyl ether.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-(trifluoromethoxy)-2-(trifluoromethyl)nitrobenzene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing groups.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide, or other strong bases for substitution reactions.

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

Major Products

    Reduction: 5-Chloro-4-(trifluoromethoxy)-2-(trifluoromethyl)aniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives, though these are less common.

Scientific Research Applications

5-Chloro-4-(trifluoromethoxy)-2-(trifluoromethyl)nitrobenzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 5-Chloro-4-(trifluoromethoxy)-2-(trifluoromethyl)nitrobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The presence of electron-withdrawing groups like nitro, trifluoromethyl, and trifluoromethoxy can influence its reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-4-(trifluoromethoxy)-2-(trifluoromethyl)nitrobenzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both trifluoromethyl and trifluoromethoxy groups enhances its electron-withdrawing capability, making it a valuable intermediate in various chemical syntheses.

Properties

IUPAC Name

1-chloro-5-nitro-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2ClF6NO3/c9-4-2-5(16(17)18)3(7(10,11)12)1-6(4)19-8(13,14)15/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCTAEJWEBJLJME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1OC(F)(F)F)Cl)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2ClF6NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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